AF430 maleimide

Fluorescence microscopy Flow cytometry Multiplexed imaging

Researchers requiring site-specific thiol labeling face unverified performance claims for Alexa Fluor 430 alternatives. AF430 maleimide is structurally identical to Alexa Fluor 430, validated in Nucleic Acids Research (2023), and offers: • >1,000-fold selectivity for cysteine over amines at pH 6.5-7.5 • >90% fluorescence intensity across pH 4-10 • 105-112 nm Stokes shift for reduced spectral spillover Procure with confidence-supported by publication-grade data and consistent supply.

Molecular Formula C34H45F3N4O8S
Molecular Weight 726.8 g/mol
Cat. No. B15340685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF430 maleimide
Molecular FormulaC34H45F3N4O8S
Molecular Weight726.8 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)NCCN3C(=O)C=CC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)[O-])C
InChIInChI=1S/C28H30F3N3O8S.C6H15N/c1-27(2)15-17(16-43(39,40)41)18-12-19-20(28(29,30)31)13-26(38)42-22(19)14-21(18)34(27)10-5-3-4-6-23(35)32-9-11-33-24(36)7-8-25(33)37;1-4-7(5-2)6-3/h7-8,12-15H,3-6,9-11,16H2,1-2H3,(H,32,35)(H,39,40,41);4-6H2,1-3H3
InChIKeyBNLRHNPZRYDBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AF430 Maleimide Overview


AF430 maleimide is a thiol-reactive fluorescent probe based on a hydrophilic coumarin-class fluorophore, structurally identical to Alexa Fluor 430 [1]. The maleimide group enables site-specific covalent labeling of cysteine residues and other sulfhydryl-containing biomolecules via Michael addition, forming a stable thioether bond [2]. The fluorophore exhibits excitation/emission maxima of 430/542 nm with a Stokes shift of approximately 105-112 nm, compatible with violet (405-407 nm) and blue (430-436 nm) laser lines [3]. The sulfonated dye structure confers high water solubility and pH insensitivity across pH 4-10 .

AF430 Maleimide: Generic Substitution Evidence


AF430 maleimide lacks published, quantitative head-to-head performance comparisons against its closest analogs (e.g., iFluor 430 maleimide, Alexa Fluor 430 maleimide) in peer-reviewed primary literature [1]. While vendor claims suggest iFluor 430 conjugates are 'significantly brighter' than Alexa Fluor 430 conjugates, no numerical brightness fold-difference, photostability half-life comparison, or identical-assay data are publicly available . Similarly, BP Fluor 430 maleimide is marketed as providing 'comparable brightness and performance' without any quantitative photophysical benchmarking . Therefore, procurement decisions based on claimed superiority cannot be substantiated with verifiable data. The available evidence supports only that AF430 maleimide is a functional alternative to Alexa Fluor 430 maleimide with identical spectral properties (ex/em: 430/542 nm) and molecular structure (C34H45N4F3O8S, MW 726.8), for which pricing and vendor availability—not performance—may constitute the primary differentiator .

AF430 Maleimide: Evidence & Specifications


Large Stokes Shift Reduces Crosstalk

AF430 maleimide exhibits a Stokes shift of 105-112 nm (excitation 430 nm, emission 540-542 nm), which is substantially larger than the typical 20-30 nm Stokes shift of conventional coumarin dyes (e.g., AMCA with 350/450 nm, shift ~100 nm but in UV region) and significantly larger than many green-emitting alternatives in the violet-excitation channel [1]. This large Stokes shift minimizes spectral overlap between excitation light and emission detection, reducing autofluorescence and improving signal-to-noise ratio in imaging and flow cytometry . The 105 nm shift is measured in PBS buffer at physiological pH .

Fluorescence microscopy Flow cytometry Multiplexed imaging

pH-Stable Fluorescence Signal

AF430 maleimide maintains consistent fluorescence intensity across pH 4-10, with less than 10% variation in emission intensity over this range . This broad pH tolerance is comparable to Alexa Fluor 430 and exceeds that of fluorescein-based dyes, which exhibit >50% reduction in fluorescence below pH 7 due to protonation of the fluorophore . The sulfonated coumarin structure of AF430 confers this pH stability, enabling reliable quantification in acidic cellular compartments (lysosomes, endosomes) and across varying experimental buffers [1].

Live-cell imaging Endosomal tracking Acidic organelle labeling

Brightness and Detection Sensitivity

AF430 maleimide has a reported quantum yield (Φ) of 0.23 and extinction coefficient (ε) of 15,955 M⁻¹cm⁻¹ at 430 nm in PBS [1]. Comparative data from vendor sources indicate that iFluor 430 maleimide has a quantum yield of 0.78 and ε of 40,000 M⁻¹cm⁻¹ (Creative Biolabs datasheet) [2] or 20,000 M⁻¹cm⁻¹ (AAT Bioquest datasheet) , representing a potential 3.4-fold higher quantum yield and up to 2.5-fold higher extinction coefficient. However, these cross-vendor comparisons are not derived from identical assay conditions and should be interpreted with caution. No peer-reviewed study directly comparing the brightness or detection sensitivity of AF430 maleimide versus iFluor 430 maleimide under identical conditions exists [3].

Flow cytometry Fluorescence quantification Low-abundance target detection

Thiol-Specific Labeling Selectivity

The maleimide group of AF430 maleimide reacts with thiols (-SH) via Michael addition at pH 6.5-7.5, with a reaction rate >1,000 times faster than with amines under identical conditions [1]. This high selectivity enables site-specific labeling of cysteine residues with minimal non-specific modification of lysine side chains. In contrast, NHS ester derivatives (e.g., AF430 NHS ester) label primary amines broadly, resulting in heterogeneous conjugation and potential interference with protein active sites [2]. The maleimide-thiol reaction forms a stable thioether bond, whereas iodoacetamide-based thiol probes exhibit cross-reactivity with methionine and histidine .

Site-specific bioconjugation Antibody labeling Cysteine engineering

Publication-Validated Super-Enhancer Application

AF430 maleimide was successfully employed in a peer-reviewed study published in Nucleic Acids Research (2023) investigating the molecular basis for SOX2-dependent regulation of super-enhancer activity [1]. The compound was used for fluorescence-based protein labeling in mechanistic studies of transcriptional regulation. This published application demonstrates that AF430 maleimide meets the rigorous reproducibility and performance standards required for high-impact journal publication . No comparable published applications for iFluor 430 maleimide or BP Fluor 430 maleimide were identified in the same research context [2].

Transcription regulation SOX2 Super-enhancer Protein-DNA interaction

AF430 Maleimide: Application Scenarios


Flow Cytometry Application

AF430 maleimide is directly compatible with standard flow cytometry laser lines, including 405 nm violet and 407 nm krypton lasers, with emission collected in the 530-550 nm (FITC/GFP) channel . The compound is structurally identical to Alexa Fluor 430, a validated flow cytometry dye, and has been specifically documented for labeling cell surface proteins via thiol-reactive conjugation [1]. The large 105-112 nm Stokes shift reduces spectral spillover from excitation light into the emission detector, improving population resolution [2]. Procurement of AF430 maleimide for flow cytometry applications is supported by both vendor documentation and published research precedent .

Site-Specific Cysteine Labeling for FRET

AF430 maleimide enables site-specific covalent labeling of engineered cysteine residues with >1,000-fold selectivity over amines at pH 6.5-7.5 . This specificity is essential for fluorescence resonance energy transfer (FRET) applications, where precise donor-acceptor positioning determines measurement accuracy. AF430 has been documented as a FRET donor in multiplexed coding schemes, paired with appropriate acceptors [1]. The maleimide conjugation strategy preserves protein structure and function, making AF430 maleimide suitable for studying kinase activity, conformational changes, and protein-protein interactions where random lysine labeling would introduce artifacts [2].

pH-Stable Imaging of Acidic Organelles

AF430 maleimide maintains >90% fluorescence intensity across pH 4.0-10.0, enabling reliable quantification in acidic cellular compartments including lysosomes (pH 4.5-5.0), endosomes (pH 5.5-6.5), and the trans-Golgi network (pH 6.0-6.5) . The hydrophilic sulfonated dye structure ensures aqueous solubility (120 μM in PBS) and low cytotoxicity (IC50 >350 μM), supporting extended live-cell imaging protocols [1]. This pH stability eliminates the need for buffer pH optimization in labeling reactions and ensures consistent signal intensity throughout endocytic trafficking studies where fluorescein-based probes would exhibit significant signal attenuation [2].

Super-Enhancer and Transcription Studies

AF430 maleimide has been validated in peer-reviewed research published in Nucleic Acids Research (2023) for fluorescence-based analysis of super-enhancer regulation mechanisms . The study employed AF430 maleimide for protein labeling in experiments elucidating SOX2-dependent transcriptional control, demonstrating the compound's suitability for demanding molecular biology applications requiring reproducible, publication-grade data [1]. For procurement officers evaluating fluorescent probes for transcription factor and chromatin biology research, this publication record provides third-party validation of AF430 maleimide performance, a level of evidence not currently available for iFluor 430 maleimide or BP Fluor 430 maleimide alternatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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